(Chloromethyl)cyclohexane
Overview
Description
(Chloromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃Cl It consists of a cyclohexane ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods, including:
Chloromethylation of Cyclohexane: This involves the reaction of cyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate.
Halogenation of Cyclohexylmethanol: Cyclohexylmethanol can be converted to this compound by treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production Methods: Industrial production of this compound typically involves the chloromethylation route due to its efficiency and scalability. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: It can also undergo elimination reactions (E1 and E2) to form cyclohexene derivatives. These reactions typically require strong bases like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under heated conditions.
Major Products:
Substitution: Products include cyclohexylmethanol, cyclohexylmethyl ethers, and cyclohexylmethylamines.
Elimination: The major product is cyclohexene.
Scientific Research Applications
(Chloromethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and resins with specific properties.
Chemical Research: It is used as a model compound to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of (Chloromethyl)cyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The stability of the carbocation and the nature of the leaving group (chlorine) play crucial roles in determining the reaction pathway and products.
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Cyclohexylmethylamine: Contains an amine group instead of chlorine.
Cyclohexylmethyl chloride: A positional isomer with the chlorine atom attached to a different carbon in the cyclohexane ring.
Uniqueness: (Chloromethyl)cyclohexane is unique due to its reactivity and versatility in undergoing both substitution and elimination reactions. Its ability to form stable carbocation intermediates makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
chloromethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGHMBBBTYRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181401 | |
Record name | Cyclohexane, chloromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26895-68-1 | |
Record name | Cyclohexane, chloromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, chloromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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